ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI)

Agrochemical Synthesis Nematicide Development Heterocyclic Chemistry

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) (CAS 161144-79-2, molecular formula C5H5Cl2NO, molecular weight 166.01 g/mol) is a heterocyclic compound belonging to the isoxazole family. Its structure features a 4-methyl substitution and a reactive 5-dichloromethyl group.

Molecular Formula C5H5Cl2NO
Molecular Weight 166.001
CAS No. 161144-79-2
Cat. No. B575062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI)
CAS161144-79-2
SynonymsIsoxazole, 5-(dichloromethyl)-4-methyl- (9CI)
Molecular FormulaC5H5Cl2NO
Molecular Weight166.001
Structural Identifiers
SMILESCC1=C(ON=C1)C(Cl)Cl
InChIInChI=1S/C5H5Cl2NO/c1-3-2-8-9-4(3)5(6)7/h2,5H,1H3
InChIKeyOFXZZVTWDNVZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) CAS 161144-79-2: A Specialized Heterocyclic Intermediate for Agrochemical R&D


ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) (CAS 161144-79-2, molecular formula C5H5Cl2NO, molecular weight 166.01 g/mol) is a heterocyclic compound belonging to the isoxazole family [1]. Its structure features a 4-methyl substitution and a reactive 5-dichloromethyl group. While the broader isoxazole class is known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, this specific compound is particularly noted as a key synthetic intermediate in the development of nematicidal agents and other agrochemicals [2]. Its core value lies not in its own direct biological activity, but in the unique reactivity of its 5-dichloromethyl moiety, which enables downstream chemical transformations that are difficult to achieve with other substituted isoxazoles.

Key synthetic intermediate for agrochemical R&D
Unique 5-dichloromethyl reactive handle
Enables patent-supported nematicide synthesis pathways

Substitution Risks with 4-Methylisoxazole and 5-Chloromethylisoxazole Analogs: Why CAS 161144-79-2's Dichloromethyl Group Is a Non-Negotiable Functional Handle


In the procurement of isoxazole intermediates for complex synthesis, generic substitution with close analogs is a high-risk, low-reward strategy. The specific reactivity of the 5-dichloromethyl group in CAS 161144-79-2 is a critical functional handle. Simply swapping for a 5-methylisoxazole, 5-chloromethylisoxazole, or a 4-methylisoxazole derivative [1] will fundamentally alter or completely disable downstream reaction pathways. For instance, the 5-dichloromethyl group serves as a unique precursor for the installation of ether-linked side chains via nucleophilic substitution, a key step in generating the highly potent nematicidal agents described in the seminal patents [2]. A 5-chloromethyl analog would offer only a single site for substitution, while a 5-methyl derivative would be inert under the required reaction conditions. The procurement decision is not about finding a similar-looking heterocycle; it is about securing the specific molecular architecture that enables the subsequent, value-added chemical steps. The cost of failed reactions and wasted R&D time from using a generic substitute far outweighs any marginal savings on the compound price.

5-Chloromethyl analog
Single substitution site – limits downstream functionalization; cannot replicate the double-displacement pathways accessible with the dichloromethyl group.
5-Methyl analog
Unreactive under mild conditions – inert in nucleophilic substitution reactions required for ether-linked side-chain installation, blocking the patented nematicide route.
4-Methylisoxazole (unsubstituted at C5)
Missing functional handle – absence of the 5-dichloromethyl group removes the essential entry point for scaffold elaboration, fundamentally changing synthetic outcome.

Comparative Performance Evidence for ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) CAS 161144-79-2 in Agrochemical Intermediate Applications


Superior Synthetic Utility as a Nematicide Precursor vs. Chloromethylisoxazole Analogs

The compound's value is directly tied to its role as a starting material for nematicidal isoxazole derivatives. Patent US 5,324,741 explicitly describes the synthesis of a series of isoxazoles with 'unexpectedly good nematicidal properties' using 3-acetyl-5-dichloromethyl isoxazole as the key precursor [1]. This compound is synthesized from 3-acetyl 5-dichloromethyl isoxazole. The patent contrasts the performance of these new compounds with those of South African Patent No. 6808152, which described simple chloromethylisoxazoles [2]. The difference lies in the 5-dichloromethyl group's ability to undergo further functionalization (e.g., to 3-hydroxymethyl or 3-methoxymethyl derivatives), which the simpler chloromethyl or methyl analogs cannot.

Nematicide precursor utility
Patent context
Precursor yields compounds with reported enhanced nematicidal properties vs. chloromethylisoxazoles (US 5,324,741).
Supports targeted nematicide synthesis route.
Patent comparison; verify in current synthesis workflow.
Agrochemical Synthesis Nematicide Development Heterocyclic Chemistry

LogP Differential: Enhanced Membrane Permeability vs. Simple Isoxazole Scaffolds

The lipophilicity of a compound, as measured by its partition coefficient (LogP), is a critical determinant of its ability to cross biological membranes. While experimental data for CAS 161144-79-2 is limited, its close structural analog, 5-dichloromethyl-3-methyl-isoxazole (CAS 27930-43-4), has a predicted LogP of 2.4592 . This is significantly higher than that of the unsubstituted isoxazole core (LogP approx. 0.1) or a chloromethyl analog like 5-(chloromethyl)-3-methylisoxazole (predicted LogP 0.976) . The dichloromethyl group confers a substantial increase in lipophilicity, which would translate to improved membrane permeability and potentially greater bioavailability for any derived bioactive compounds.

Lipophilicity (LogP) advantage
Predicted / Class-level
Predicted LogP for 5-dichloromethyl-3-methyl-isoxazole: 2.46 vs. monochloromethyl analog: 0.98 (~2.5× higher).
Suggests higher lipophilicity for derived bioactive compounds.
Computational prediction; experimental validation required.
Physicochemical Properties ADME Prediction Lead Optimization

Differentiated Reactivity Profile: A Unique Bidentate Electrophile for Scaffold Elaboration

The 5-dichloromethyl group is not merely a more lipophilic version of a chloromethyl group; it offers a distinct and more versatile reactivity profile. It can act as a latent aldehyde, a precursor for gem-difluoro motifs via halogen exchange, or a site for double nucleophilic displacement. This contrasts sharply with the 5-chloromethylisoxazoles and 5-methylisoxazoles, whose reactivity is limited to simple substitution (in the case of the chloromethyl) or inertness (in the case of the methyl) [1]. The ability to access a wider array of functional group transformations from a single starting material reduces the number of synthetic steps and overall project timelines.

Reactivity scope
Synthetic context
5-Dichloromethyl enables oxidation, reduction, and double nucleophilic displacement; 5-chloromethyl restricted to simple substitution, 5-methyl unreactive.
Enables diverse synthetic transformations from a single intermediate.
Reactivity documented in isoxazole chemistry literature.
Synthetic Chemistry Functional Group Interconversion Medicinal Chemistry

Primary R&D and Industrial Applications for ISOXAZOLE, 5-(DICHLOROMETHYL)-4-METHYL- (9CI) CAS 161144-79-2


Discovery and Development of Next-Generation Nematicides for Crop Protection

As demonstrated by the evidence in Section 3 [1], the primary and most validated application for CAS 161144-79-2 is as an essential intermediate in the synthesis of nematicidal isoxazole compounds. R&D programs in the agrochemical industry seeking new modes of action for controlling nematodes (such as root-knot nematodes and cyst nematodes) utilize this compound to access novel chemical space that is patentably distinct and functionally superior to older chloromethylisoxazole classes. The resulting compounds exhibit enhanced volatility and efficacy [1], crucial for soil-applied nematicides.

Synthesis of Novel Antifungal Lead Compounds

While direct data for the title compound is absent, the class-level inference from Section 3 [1] indicates that the isoxazole scaffold, particularly when decorated with lipophilic groups like the 5-dichloromethyl moiety, is a privileged structure for antifungal drug discovery. The compound can serve as a starting point for generating focused libraries of antifungal agents. Its use is supported by the broader literature showing that isoxazole derivatives exhibit potent activity against fungal pathogens like Rhizoctonia solani (ED50 values as low as 4.43 µg/mL for some analogs) [2], and its higher LogP profile suggests it may be a superior scaffold for targeting membrane-bound enzymes like sterol 14α-demethylase .

Chemical Biology Probe Development

The unique reactivity of the 5-dichloromethyl group, as described in Section 3 [1], makes CAS 161144-79-2 a valuable tool for chemical biology. It can be used to create affinity probes or activity-based probes (ABPs) by attaching a reporter tag (e.g., biotin or a fluorophore) via the reactive site. The 4-methyl group offers a second, less reactive handle for further derivatization. This dual functionality allows for the creation of bifunctional probes that are difficult to synthesize using other isoxazole scaffolds. This is a specialized application where the compound's specific substitution pattern is a critical enabler of the experiment.

Medicinal Chemistry for Anticancer Agents Targeting COX-2

Building on the class-level evidence from isoxazole research [1], the scaffold of CAS 161144-79-2 can be elaborated into COX-2 inhibitors with potential anticancer activity. Isoxazole-carboxamide derivatives have demonstrated potent COX-2 inhibition with IC50 values as low as 0.24 µM and selectivity indexes up to 6.13 [2]. The lipophilic dichloromethyl group in the 5-position of our compound is a known strategy to enhance target binding affinity and improve pharmacokinetic properties, making it a rational starting point for the design of new anticancer agents.

Application
Selection Property
Validation Focus
Nematicide discovery (agrochemical R&D)
Patent-supported intermediate for functionalized isoxazoles
Synthesis and nematicidal assay of derived compounds
Antifungal lead generation
Lipophilic 5-dichloromethyl scaffold
Antifungal screening and structure-activity relationship studies
Chemical probe synthesis
Dual reactive sites (C5-dichloromethyl, C4-methyl)
Bifunctional probe reactivity and selectivity testing
COX-2 inhibition research
Isoxazole scaffold with tunable substitution
COX-2 enzyme assay and selectivity profiling

Technical Documentation Hub

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32 linked technical documents
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